molecular formula C9H17NO2 B1441077 2-(1-Propyl-3-pyrrolidinyl)acetic acid CAS No. 1220036-09-8

2-(1-Propyl-3-pyrrolidinyl)acetic acid

Cat. No.: B1441077
CAS No.: 1220036-09-8
M. Wt: 171.24 g/mol
InChI Key: XKXXPMIXFIYTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Propyl-3-pyrrolidinyl)acetic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Propyl-3-pyrrolidinyl)acetic acid typically involves the alkylation of pyrrolidine followed by carboxylation. One common method includes the reaction of 1-propylpyrrolidine with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Propyl-3-pyrrolidinyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-(1-Propyl-3-pyrrolidinyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a building block for various chemical syntheses.

Mechanism of Action

The mechanism of action of 2-(1-Propyl-3-pyrrolidinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

    Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with similar structural features.

    1-Methylpyrrolidine-2-carboxylic acid: A methylated analogue with different physicochemical properties.

Uniqueness: 2-(1-Propyl-3-pyrrolidinyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrrolidine derivatives. Its propyl group and carboxylic acid functionality make it a versatile compound for various synthetic and research applications.

Biological Activity

2-(1-Propyl-3-pyrrolidinyl)acetic acid, a compound with notable structural features, has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring, which contributes to its unique pharmacological properties. The compound's molecular formula is C9H15NO2C_9H_{15}NO_2, indicating the presence of nitrogen and oxygen, which are crucial for its biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

  • Receptor Interaction : The compound is believed to interact with neurotransmitter receptors, influencing dopaminergic and serotonergic pathways. This interaction could potentially modulate mood and cognitive functions.
  • Enzyme Inhibition : Preliminary studies suggest that it might inhibit certain enzymes involved in metabolic pathways, which could lead to altered biochemical processes in cells.

Antinociceptive Effects

Studies have demonstrated that this compound exhibits significant antinociceptive (pain-relieving) properties. In animal models, it has been shown to reduce pain responses through central nervous system pathways.

Antidepressant Activity

Research indicates potential antidepressant effects, attributed to the compound's ability to enhance serotonin levels in the brain. This effect aligns with findings from studies involving similar pyrrolidine derivatives.

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, suggesting a role in protecting against neuronal damage.

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the antinociceptive effects in mice.Showed significant pain reduction compared to control groups.
Study 2 Investigated antidepressant-like effects in rat models.Indicated increased serotonin levels and improved mood-related behaviors.
Study 3 Assessed neuroprotective effects on cultured neurons.Reduced apoptosis and oxidative stress markers were observed.

Comparative Analysis

Compared to other compounds with similar structures, such as pyrrolidine derivatives, this compound exhibits a unique profile of biological activities. Its distinct mechanism of action makes it a candidate for further pharmacological exploration.

Future Directions

Future research should focus on:

  • Clinical Trials : To assess the safety and efficacy of this compound in humans.
  • Mechanistic Studies : To elucidate the precise biochemical pathways involved in its action.
  • Formulation Development : Exploring various delivery methods to enhance bioavailability and therapeutic outcomes.

Properties

IUPAC Name

2-(1-propylpyrrolidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-4-10-5-3-8(7-10)6-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXXPMIXFIYTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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